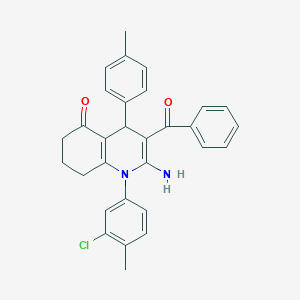
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a tetrahydroquinoline derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and analgesic effects. In
Wirkmechanismus
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor effects, 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have other biochemical and physiological effects. It has been demonstrated to have analgesic effects by inhibiting the production of pain-inducing substances such as substance P and bradykinin. It has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one. One area of research could focus on elucidating its mechanism of action, which would provide a better understanding of how it exerts its biological effects. Another area of research could focus on optimizing its therapeutic potential by modifying its chemical structure. Additionally, further studies could investigate its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one typically involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-methylbenzaldehyde, and 2-aminobenzamide with acetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential use in the treatment of various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been demonstrated to have anti-tumor activity by inducing apoptosis in cancer cells.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
Molekularformel |
C30H27ClN2O2 |
Molekulargewicht |
483 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O2/c1-18-11-14-20(15-12-18)26-27-24(9-6-10-25(27)34)33(22-16-13-19(2)23(31)17-22)30(32)28(26)29(35)21-7-4-3-5-8-21/h3-5,7-8,11-17,26H,6,9-10,32H2,1-2H3 |
InChI-Schlüssel |
GZBYUEGSQGKZMZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC(=C(C=C5)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,3-dimethoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304291.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304292.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B304293.png)
![6-methyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304295.png)


![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)

